molecular formula C15H9Cl3N2O B4108137 N-9-acridinyl-2,2,2-trichloroacetamide

N-9-acridinyl-2,2,2-trichloroacetamide

Cat. No.: B4108137
M. Wt: 339.6 g/mol
InChI Key: VGGIPCOTCBCUBE-UHFFFAOYSA-N
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Description

N-9-Acridinyl-2,2,2-trichloroacetamide is a structurally distinct compound featuring an acridine moiety linked to a trichloroacetamide group. Acridine derivatives are well-known for their planar aromatic systems, which facilitate DNA intercalation and biological interactions, while the trichloroacetamide group enhances electrophilic reactivity and stability.

Properties

IUPAC Name

N-acridin-9-yl-2,2,2-trichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O/c16-15(17,18)14(21)20-13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGIPCOTCBCUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between N-9-acridinyl-2,2,2-trichloroacetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Acridinyl + trichloroacetamide ~315–335 (estimated)* Hypothesized DNA intercalation; potential antimicrobial/antitumor activity due to acridine core.
N-9-Acridinyl-2-Bromoacetamide Acridinyl + bromoacetamide 315.16 Bromine substitution may enhance halogen bonding; used in synthetic intermediates.
N-(2-Acetylphenyl)-2,2,2-Trichloroacetamide Phenyl + acetyl + trichloroacetamide Not specified Trichloroacetamide group enables stable complexation with biological targets; medicinal chemistry applications.
N-[bis(dimethylamino)phosphoryl]-2,2,2-Trichloroacetamide Phosphoryl + trichloroacetamide Not specified Phosphoryl group alters electronic properties; distinct enzyme inhibition profile.
2,2,2-Trichloroacetamide Trichloroacetamide (no aromatic) 163.38 Methanogenesis inhibitor in livestock; disrupts vitamin B12-dependent pathways.
N-(9,10-Dioxoanthracen-2-yl)-2,2,2-Trifluoroacetamide Anthraquinone + trifluoroacetamide 319.23 Trifluoroacetamide enhances reactivity; used in materials science and photodynamic studies.

*Estimated based on analogs.

Key Findings:

Acridine vs. Anthraquinone Backbones: Acridine derivatives (e.g., N-9-acridinyl-2-bromoacetamide) are more likely to interact with nucleic acids due to their planar structure, whereas anthraquinone derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)-trifluoroacetamide) are often employed in photochemical applications. The trichloroacetamide group in the target compound may confer stronger electrophilic character compared to trifluoroacetamide analogs, influencing reactivity in substitution reactions.

Halogen Substitution Effects :

  • Bromoacetamide (e.g., N-9-acridinyl-2-bromoacetamide) and trichloroacetamide derivatives differ in biological activity. Bromine’s larger atomic radius may favor hydrophobic interactions, while chlorine’s electronegativity enhances stability in metabolic environments.

Biological Activity: Trichloroacetamide derivatives, such as 2,2,2-trichloroacetamide, inhibit methanogenesis by targeting vitamin B12-dependent pathways in archaea. This suggests that the acridinyl-trichloroacetamide hybrid could exhibit dual mechanisms: intercalation (via acridine) and enzyme inhibition (via trichloroacetamide).

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acridinyl protons at δ 8.2–8.5 ppm; trichloroacetamide carbonyl at ~170 ppm) .
    • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .
  • Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C: 49.1%, H: 2.3%, N: 6.4%, Cl: 29.0%) .

How can researchers resolve contradictions in reactivity data for this compound under varying conditions?

Advanced Research Question
Data discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., MeOH) inhibit reactivity. Compare kinetic data across solvents using UV-Vis or LC-MS .
  • pH Dependency : The acridinyl nitrogen’s basicity (pKa ~5.5) affects protonation states. Conduct reactions at controlled pH (buffered solutions) and analyze products via ¹H NMR titration .
  • Cross-Validation : Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model reaction pathways and compare with experimental outcomes .

What computational strategies are effective for studying the biological interactions of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., DNA topoisomerases). Validate with MD simulations (AMBER or GROMACS) to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and HOMO/LUMO energies. Train models with IC50 data from cytotoxicity assays .
  • Electrostatic Potential Maps : Generate ESP maps (via Multiwfn) to identify nucleophilic/electrophilic regions influencing reactivity .

How does the electronic structure of this compound influence its spectroscopic properties?

Advanced Research Question

  • UV-Vis Spectroscopy : The acridinyl moiety’s conjugated π-system absorbs at ~360 nm (ε > 10⁴ M⁻¹cm⁻¹). Solvatochromic shifts in polar solvents indicate charge-transfer transitions .
  • Fluorescence Quenching : Trichloroacetamide’s electron-withdrawing groups reduce fluorescence quantum yield (<0.1) compared to unsubstituted acridine derivatives. Measure using time-resolved fluorescence spectroscopy .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or photodegradation .
  • Handling : Use gloveboxes for air-sensitive reactions. Confirm stability via periodic HPLC checks over 6-month intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-9-acridinyl-2,2,2-trichloroacetamide
Reactant of Route 2
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N-9-acridinyl-2,2,2-trichloroacetamide

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